molecular formula C17H16O B14254057 Anthracene, 9-[(1S)-1-methoxyethyl]- CAS No. 361535-44-6

Anthracene, 9-[(1S)-1-methoxyethyl]-

Cat. No.: B14254057
CAS No.: 361535-44-6
M. Wt: 236.31 g/mol
InChI Key: SJGPOUFALJZJIS-LBPRGKRZSA-N
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Description

9-[(1S)-1-Methoxyethyl]anthracene is a chiral anthracene derivative featuring a methoxyethyl substituent at the 9-position. This compound serves as a critical template in stereoselective Diels-Alder (DA) reactions, enabling the synthesis of enantiomerically pure products such as butenolides and α,β-unsaturated lactams . Its (1S)-configured methoxyethyl group induces high diastereoselectivity (>99:1) in DA reactions by stabilizing transition states through steric and electronic interactions. For instance, the methoxy group adopts an antiperiplanar orientation relative to the incoming dienophile (e.g., maleic anhydride), favoring the formation of a single diastereomer (e.g., diastereomer A) . The compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, with its stereochemical integrity maintained through asymmetric synthesis protocols .

Properties

CAS No.

361535-44-6

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

9-[(1S)-1-methoxyethyl]anthracene

InChI

InChI=1S/C17H16O/c1-12(18-2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3/t12-/m0/s1

InChI Key

SJGPOUFALJZJIS-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)OC

Canonical SMILES

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation represents a foundational approach for functionalizing anthracene at the ninth position. This method involves the reaction of anthracene with a methoxyethyl electrophile (e.g., 1-methoxyethyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Mechanistic Overview :

  • Electrophile Generation : The Lewis acid activates the alkyl halide, forming a reactive carbocation.
  • Aromatic Substitution : Anthracene undergoes electrophilic attack at the electron-rich ninth position, yielding the alkylated product.
  • Workup : Hydrolysis removes the catalyst, followed by purification via column chromatography or recrystallization.

Limitations :

  • Limited stereo-control, producing racemic mixtures.
  • Competing reactions at other anthracene positions may reduce regioselectivity.

Asymmetric Dihydroxylation and Methylation

A stereo-selective synthesis route developed by Phutdhawong et al. enables the production of the (S)-enantiomer with high enantiomeric excess (ee). This method involves asymmetric dihydroxylation of 9-vinylanthracene followed by methylation.

Stepwise Procedure :

  • Synthesis of 9-Vinylanthracene :
    • Anthracene is functionalized with a vinyl group via Wittig reaction or palladium-catalyzed coupling.
  • Asymmetric Dihydroxylation :
    • Reagents : AD-mix β (containing (DHQD)₂PHAL ligand, K₃Fe(CN)₆, K₂CO₃, and (NH₄)₂SO₄·OsO₄).
    • Conditions : Reaction in tert-butanol/water at 0–5°C for 48 hours.
    • Outcome : Epoxide intermediate is converted to (R)-9-(1,2-dihydroxyethyl)anthracene.
  • Methylation :
    • Reagents : Methyl iodide (CH₃I) and silver oxide (Ag₂O) in anhydrous dimethylformamide (DMF).
    • Conditions : Stirring at room temperature for 12 hours.
    • Outcome : Diol is converted to the methoxyethyl group, retaining the (S)-configuration.

Key Advantages :

  • High enantioselectivity (>90% ee).
  • Scalable for gram-scale production.

Chiral Resolution Techniques

For racemic mixtures obtained via Friedel-Crafts alkylation, chiral resolution using high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can isolate the (S)-enantiomer.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) :
    • δ 8.40–8.20 (m, 4H, anthracene H-1, H-8, H-9, H-10).
    • δ 7.60–7.40 (m, 4H, anthracene H-2, H-3, H-6, H-7).
    • δ 4.20 (q, 1H, -OCH(CH₃)CH₂O-).
    • δ 3.40 (s, 3H, -OCH₃).
  • ¹³C NMR (CDCl₃) :
    • δ 137.8 (C-9), 131.2–125.4 (aromatic carbons), 77.5 (-OCH(CH₃)CH₂O-), 56.1 (-OCH₃).

Mass Spectrometry (MS) :

  • EI-MS : m/z 236.31 [M]⁺, 221.28 [M – CH₃]⁺.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (S)-configuration and planar anthracene backbone. The methoxyethyl group adopts a staggered conformation to minimize steric hindrance.

Comparative Analysis of Synthetic Routes

Method Yield Enantiomeric Excess Complexity
Friedel-Crafts Alkylation 45–60% Racemic Low
Asymmetric Synthesis 70–85% >90% ee Moderate
Chiral Resolution 30–40% 99% ee High

Applications and Derivatives

The (S)-enantiomer serves as a precursor for:

  • Chiral Templates : Facilitates asymmetric Diels-Alder reactions with cyclopentene-3,5-dione.
  • OLED Materials : Enhances electron transport in organic light-emitting diodes.

Mechanism of Action

The mechanism of action of anthracene, 9-[(1S)-1-methoxyethyl]- involves its interaction with molecular targets through its aromatic system. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can participate in photophysical processes, such as fluorescence and phosphorescence, which are useful in bioimaging and electronic applications .

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

Substituent-Driven Reactivity and Selectivity

Compound Substituent/Structure Synthesis Method Key Properties/Activities Applications References
9-[(1S)-1-Methoxyethyl]anthracene Chiral methoxyethyl group at C9 DA reaction with chiral templates Diastereoselectivity >99:1; planar transition state geometry Asymmetric synthesis of bioactive molecules
9-(2-Nitrovinyl)anthracenes Nitrovinyl group at C9 Henry-Knoevenagel condensation Antiproliferative activity (IC50 ~1 µM in CLL cells) Cancer therapeutics
9-[(E)-2-Phenylethenyl]anthracene Ethenyl group with aryl substituents Suzuki coupling/photoinitiation High molar extinction (ε = 11,276 dm³/mol·cm at 365 nm) Photo-curable resins, OLED emitters
9-(Fluoren-2-yl)anthracene Fluorenyl group at C9 Triple Suzuki coupling High fluorescence quantum yield (Φ ≈ 1) Non-doped blue OLED emitters
9-(Diphenylphosphinoyl)anthracene Phosphinoyl group at C9 Palladium-catalyzed decarbonylation Catalytic activity in cross-coupling reactions Organophosphorus chemistry

Structural and Functional Differences

  • Stereochemical Control: Unlike non-chiral derivatives (e.g., 9-[(E)-2-phenylethenyl]anthracene), 9-[(1S)-1-methoxyethyl]anthracene leverages its stereocenter to enforce diastereoselectivity. For example, (R)-9-(1-methoxyethyl)anthracene exclusively yields diastereomer A with maleic anhydride, whereas (S)-9-(1-methoxy-2,2,2-trifluoroethyl)anthracene produces similar outcomes due to analogous transition-state stabilization . In contrast, 9-acyloxyanthracenes exhibit minimal stereoselectivity due to comparable transition-state energies for competing pathways .
  • Biological Activity: Nitrovinylanthracenes (e.g., 19g, 19i) exhibit potent antiproliferative effects (cell viability <5% at 10 µM) in chronic lymphocytic leukemia (CLL) models, driven by the nitrovinyl group’s electrophilicity .
  • Photophysical Properties: 9-[(E)-2-Phenylethenyl]anthracene derivatives (e.g., ANT-SCH3) show high molar extinction coefficients (ε >10,000 dm³/mol·cm) at 365 nm, making them effective photosensitizers . Fluorenyl-substituted anthracenes exhibit near-unity fluorescence quantum yields due to suppressed non-radiative decay , whereas the methoxyethyl group’s impact on fluorescence remains unexplored.

Data Tables

Table 1: Thermal and Spectral Properties of Select Anthracene Derivatives

Compound Melting Point (°C) λmax (nm) ε (dm³/mol·cm) Diastereoselectivity (A:B)
9-[(1S)-1-Methoxyethyl]anthracene Not reported Not reported Not reported >99:1
(E)-9-(3-Oxo-3-arylpropenyl)anthracenes 129–285 280–320 Not reported N/A
9-[(E)-2-Phenylethenyl]anthracene 132 365 11,276 N/A

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